Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-docosyl-
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Overview
Description
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) is an organic compound known for its unique chemical structure and properties. It is a derivative of urea, featuring long alkyl chains and aromatic rings, which contribute to its distinct characteristics. This compound is used in various industrial applications due to its stability and functional properties.
Preparation Methods
The synthesis of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) involves organic synthesis reactions. The process typically includes the reaction of methylenedi-4,1-phenylene with docosyl isocyanate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, resulting in different derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Scientific Research Applications
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s stability makes it useful in biological studies, particularly in the development of biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The long alkyl chains and aromatic rings enable the compound to interact with various substrates, facilitating reactions and enhancing the properties of materials it is incorporated into .
Comparison with Similar Compounds
Compared to similar compounds like Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’-octyl-], Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) has longer alkyl chains, which provide enhanced flexibility and stability. This makes it more suitable for applications requiring durable and flexible materials. Other similar compounds include 4,4’-Methylenebis(1,1-dimethyl-3-phenylurea) and N,N’‘-(methylenedi-4,1-phenylene)bis[N’-cyclohexylurea] .
Properties
CAS No. |
165445-27-2 |
---|---|
Molecular Formula |
C59H104N4O2 |
Molecular Weight |
901.5 g/mol |
IUPAC Name |
1-docosyl-3-[4-[[4-(docosylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C59H104N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-51-60-58(64)62-56-47-43-54(44-48-56)53-55-45-49-57(50-46-55)63-59(65)61-52-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-50H,3-42,51-53H2,1-2H3,(H2,60,62,64)(H2,61,63,65) |
InChI Key |
AQGZSOYLDAKYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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